molecular formula C9H12N2O3S B2699425 1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol CAS No. 1353947-28-0

1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol

Cat. No.: B2699425
CAS No.: 1353947-28-0
M. Wt: 228.27
InChI Key: GMYCBJPSDLOJEO-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a pyridin-2-ylsulfonyl group and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a sulfonyl group and a hydroxyl group on the pyrrolidine ring provides unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol typically involves the following steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through various methods, such as the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.

  • Introduction of the Pyridin-2-ylsulfonyl Group: : The pyridin-2-ylsulfonyl group can be introduced via a sulfonylation reaction. This involves the reaction of pyridine-2-sulfonyl chloride with the pyrrolidine derivative in the presence of a base such as triethylamine.

  • Hydroxylation: : The hydroxyl group can be introduced through oxidation reactions. For example, the oxidation of a methyl group on the pyrrolidine ring using oxidizing agents like potassium permanganate or chromium trioxide can yield the desired hydroxyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with tosyl chloride can convert the hydroxyl group to a tosylate, which can then undergo further substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC, DMP.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

    Reduction: Conversion of the sulfonyl group to a sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonyl groups.

    Materials Science: It can be utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one, which also feature the pyrrolidine ring but with different substituents.

    Sulfonyl Compounds: Compounds like sulfonylureas and sulfonamides, which contain the sulfonyl group but differ in their overall structure and reactivity.

The uniqueness of this compound lies in the combination of the pyrrolidine ring with both a sulfonyl and a hydroxyl group, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-pyridin-2-ylsulfonylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-8-4-6-11(7-8)15(13,14)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYCBJPSDLOJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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